
4'-Keto-N-(trifluoroacetyl)daunorubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Keto-N-(trifluoroacetyl)daunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy. This compound is notable for its role as an intermediate in the synthesis of other anthracycline derivatives, such as 4’-epidoxorubicin, which are used for their anti-tumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Keto-N-(trifluoroacetyl)daunorubicin typically involves the acylation of 13-dihydrodaunorubicinol to produce N-Trifluoroacetyl-13-daunorubicinol. This intermediate is then reacted with an aprotic solvent and an acylating agent to form an intermediate sulfoxy salt. The sulfoxy salt is treated with a strong base to yield 4’-Keto-N-(trifluoroacetyl)daunorubicin .
Industrial Production Methods: In industrial settings, the continuous process involves preparing a solution of 4’-Keto-N-(trifluoroacetyl)daunorubicin in methylene chloride-methanol and a solution of sodium borohydride in ethanol. These solutions are mixed at low temperatures, followed by the addition of acetone to neutralize excess sodium borohydride. The reaction mass is then neutralized and the product is isolated .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Keto-N-(trifluoroacetyl)daunorubicin undergoes several types of chemical reactions, including reduction, hydrolysis, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Basic solutions are used to hydrolyze N-Trifluoroacetyl-4’-epi-daunorubicin to intermediate compounds.
Halogenation: Halogenizing agents are used to produce 14-Hal derivatives from the intermediate compounds.
Major Products: The major products formed from these reactions include N-Trifluoroacetyl-4’-epi-daunorubicin and its derivatives, which are crucial intermediates in the synthesis of other anthracycline antibiotics .
Aplicaciones Científicas De Investigación
4’-Keto-N-(trifluoroacetyl)daunorubicin is primarily used in the field of medicinal chemistry for the synthesis of anti-tumor compounds. It serves as an intermediate in the production of 4’-epidoxorubicin, which is used in chemotherapy to treat various cancers, including breast cancer and leukemia . Additionally, its derivatives are studied for their potential in developing new chemotherapeutic agents .
Mecanismo De Acción
The mechanism of action of 4’-Keto-N-(trifluoroacetyl)daunorubicin is similar to that of daunorubicin. It interacts with DNA by intercalation and inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Daunorubicin: The parent compound, used in chemotherapy for leukemia and other cancers.
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different clinical applications.
Epirubicin: A derivative of daunorubicin with reduced cardiotoxicity, used in breast cancer treatment.
Uniqueness: 4’-Keto-N-(trifluoroacetyl)daunorubicin is unique due to its role as an intermediate in the synthesis of 4’-epidoxorubicin, which has enhanced anti-tumor activity and reduced side effects compared to its parent compound .
Propiedades
Fórmula molecular |
C29H26F3NO11 |
|---|---|
Peso molecular |
621.5 g/mol |
Nombre IUPAC |
N-[(2S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-3-oxooxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C29H26F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,28-/m0/s1 |
Clave InChI |
UGHKWCDASSFGBP-ARNFTHEXSA-N |
SMILES isomérico |
C[C@H]1C(=O)[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F |
SMILES canónico |
CC1C(=O)C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)

![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
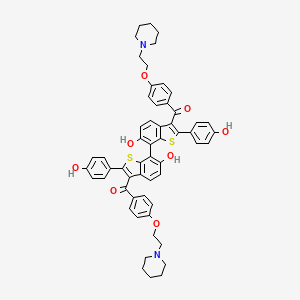
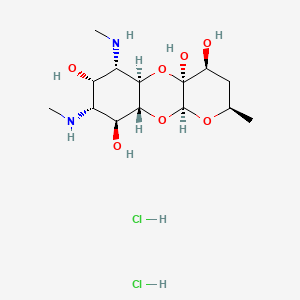

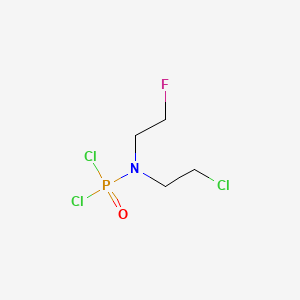
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
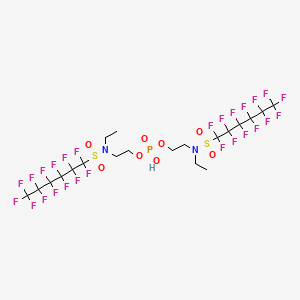
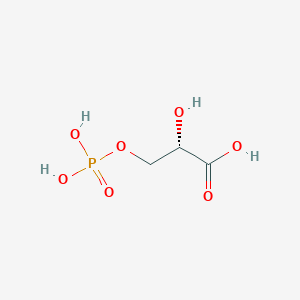
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
